

Technical Guide: 5-Amino-1,3-diphenyl-1H-pyrazole (CAS 5356-71-8)

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Compound of Interest

Compound Name: 1,3-Diphenyl-1H-pyrazol-5-amine

Cat. No.: B031207

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1,3-diphenyl-1H-pyrazole, identified by CAS number 5356-71-8, is a heterocyclic aromatic organic compound. The pyrazole scaffold is a prominent feature in many biologically active molecules, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the known properties, safety data, a plausible synthesis protocol, and a proposed mechanism of action for 5-Amino-1,3-diphenyl-1H-pyrazole, with a focus on its potential anti-inflammatory effects. The information presented herein is intended to serve as a valuable resource for researchers engaged in the exploration and development of novel therapeutic agents.

Chemical and Physical Properties

5-Amino-1,3-diphenyl-1H-pyrazole is a stable, off-white crystalline solid at room temperature. A summary of its key chemical and physical properties is presented in the table below.

Property	Value	Reference
CAS Number	5356-71-8	[1]
Molecular Formula	C ₁₅ H ₁₃ N ₃	[1]
Molecular Weight	235.28 g/mol	[1]
Appearance	Off-white crystalline solid/powder	[1]
Melting Point	128-132 °C	[1]
Boiling Point	454.0 ± 33.0 °C (Predicted)	
Assay	≥ 97%	[1]
InChI Key	SXOFMEWDEKEVJU-UHFFFAOYSA-N	[1]
SMILES	<chem>Nc1cc(nn1-c2ccccc2)-c3ccccc3</chem>	[1]

Safety Data

It is imperative to handle 5-Amino-1,3-diphenyl-1H-pyrazole with appropriate safety precautions in a laboratory setting. The compound is classified as a skin, eye, and respiratory irritant.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statements	Precautionary Statements
Skin Irritant (Category 2)	GHS07 (Exclamation Mark)	Warning	H315: Causes skin irritation	P261, P264, P271, P280, P302+P352, P305+P351+P338
Eye Irritant (Category 2)			H319: Causes serious eye irritation	
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System			H335: May cause respiratory irritation	

Personal Protective Equipment (PPE):

- Respiratory Protection: Dust mask type N95 (US) or equivalent.
- Hand Protection: Protective gloves.
- Eye Protection: Chemical safety goggles or face shield.
- Skin and Body Protection: Laboratory coat.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed.

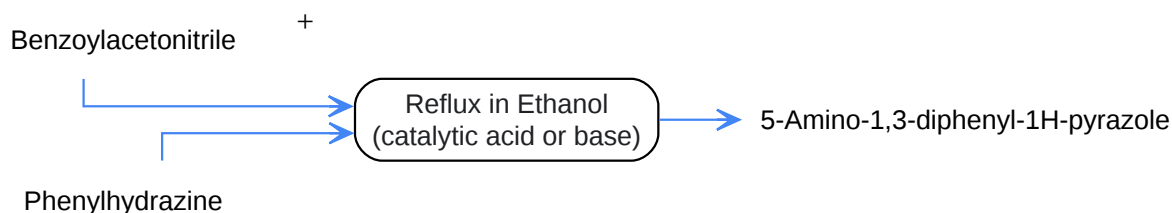
Experimental Protocols

Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole

The most common and versatile method for the synthesis of 5-aminopyrazoles is the condensation of a β -ketonitrile with a hydrazine. For the synthesis of 5-Amino-1,3-diphenyl-1H-

pyrazole, the reaction of benzoylacetonitrile with phenylhydrazine is a plausible and efficient route.

4.1.1. Reaction Scheme



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Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole.

4.1.2. Experimental Procedure

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzoylacetonitrile (1 equivalent) and absolute ethanol to form a solution.
- **Addition of Reactant:** To the stirring solution, add phenylhydrazine (1 equivalent). A catalytic amount of a weak acid (e.g., acetic acid) or base (e.g., piperidine) can be added to facilitate the reaction.
- **Reaction:** Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure 5-Amino-1,3-diphenyl-1H-pyrazole.

- Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods (^1H NMR, ^{13}C NMR, FT-IR) and melting point determination.

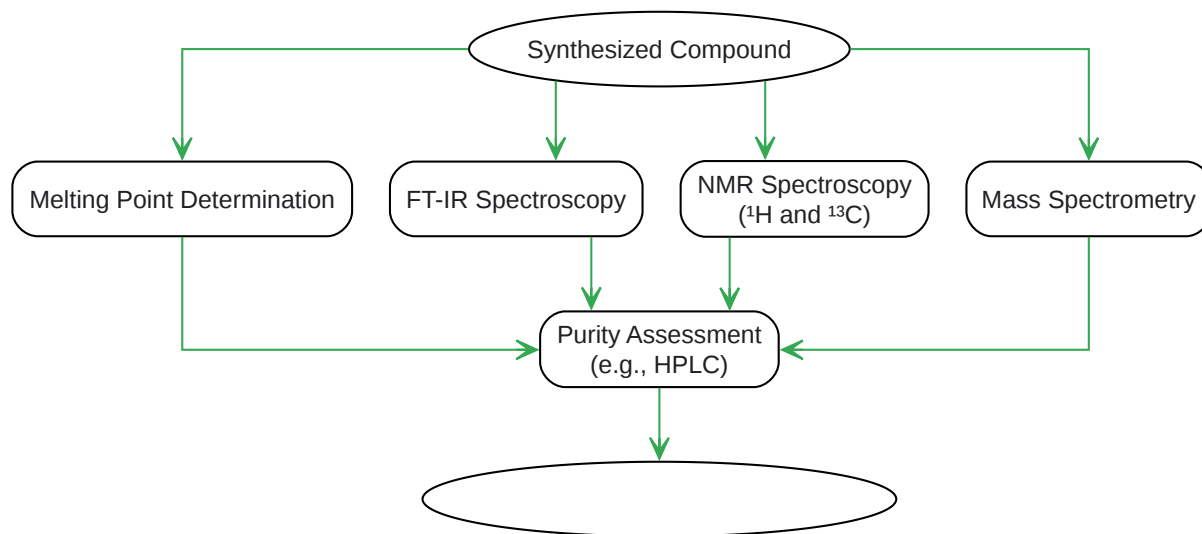
Characterization

The synthesized 5-Amino-1,3-diphenyl-1H-pyrazole should be characterized to confirm its identity and purity.

4.2.1. Spectroscopic Data

Technique	Expected Peaks/Signals
^1H NMR (DMSO- d_6 , 500 MHz)	Signals corresponding to the aromatic protons of the two phenyl rings and the pyrazole ring proton, as well as a signal for the amino group protons. The spectrum available on SpectraBase can be used as a reference. [2]
^{13}C NMR	Signals for the carbon atoms of the two phenyl rings and the pyrazole ring.
FT-IR (KBr)	Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic rings, C=C and C=N stretching of the aromatic and pyrazole rings.

4.2.2. Characterization Workflow



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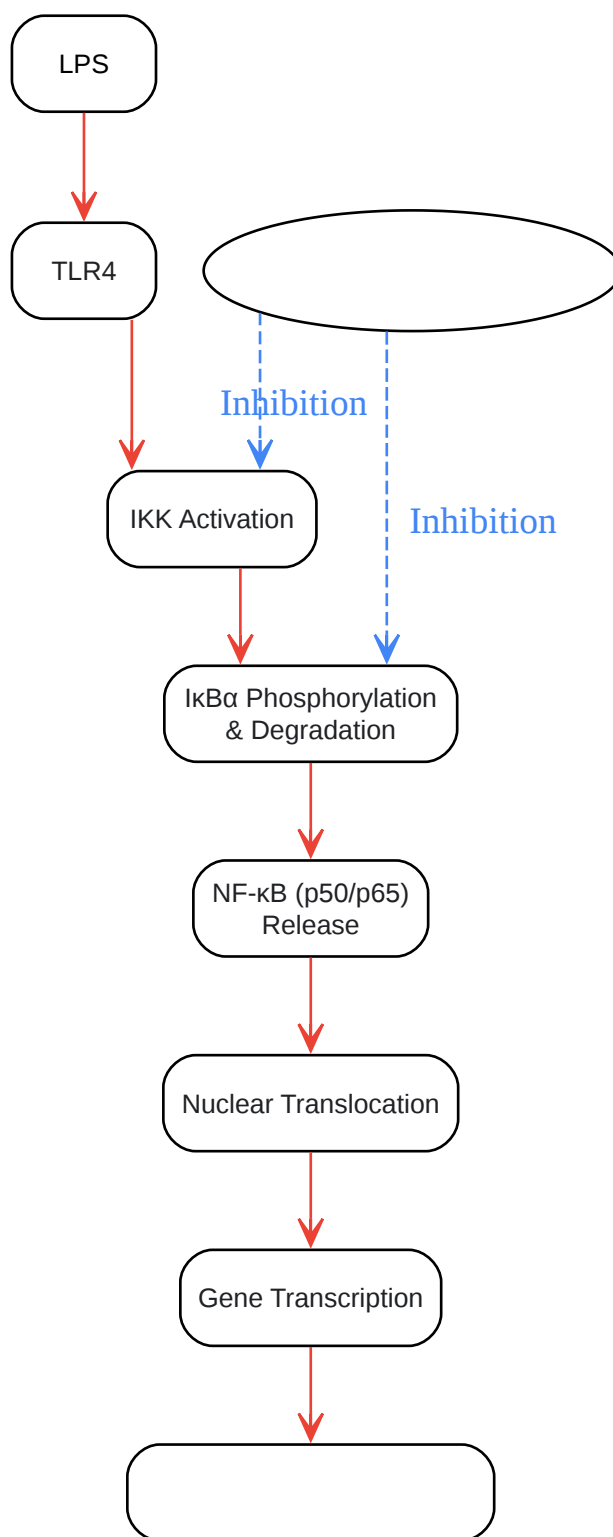
Workflow for characterization of the synthesized compound.

Proposed Biological Activity and Signaling Pathway

While specific biological studies on 5-Amino-1,3-diphenyl-1H-pyrazole are limited in the public domain, the pyrazole scaffold is a well-established pharmacophore in many anti-inflammatory drugs. Many pyrazole derivatives exert their anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), and by modulating inflammatory signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway.

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the NF-κB signaling pathway, leading to the transcription of pro-inflammatory genes. It is plausible that 5-Amino-1,3-diphenyl-1H-pyrazole may exert anti-inflammatory effects by inhibiting one or more key steps in this pathway.

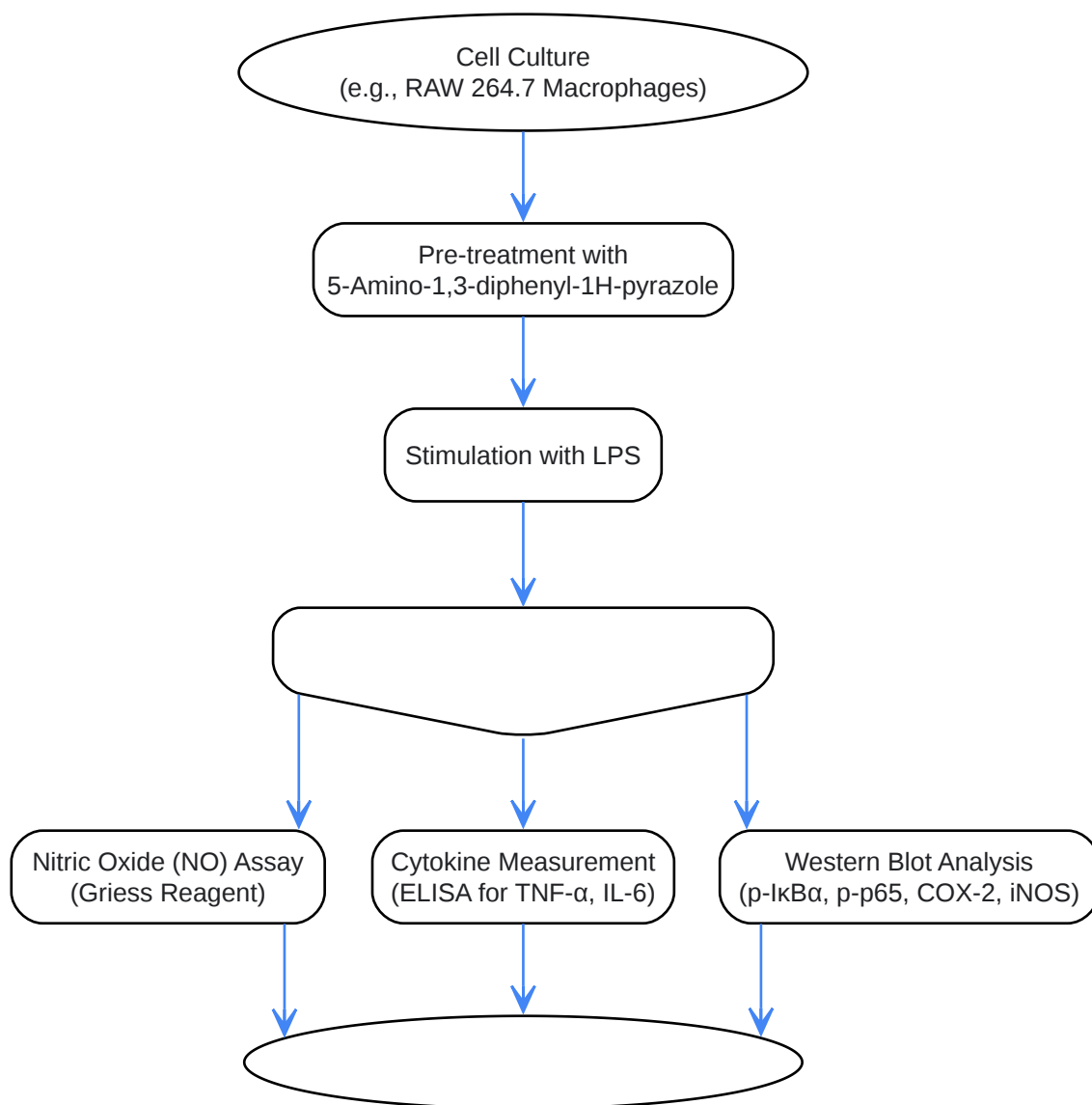


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Proposed inhibition of the NF-κB signaling pathway.

Experimental Workflow for In Vitro Anti-inflammatory Activity

The following workflow outlines a series of experiments to investigate the potential anti-inflammatory activity of 5-Amino-1,3-diphenyl-1H-pyrazole.



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Workflow for evaluating in vitro anti-inflammatory activity.

5.2.1. Cell Culture and Treatment

- Culture a suitable cell line, such as RAW 264.7 murine macrophages, in appropriate media.
- Pre-treat the cells with varying concentrations of 5-Amino-1,3-diphenyl-1H-pyrazole for a specified time (e.g., 1 hour).
- Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for a defined period (e.g., 24 hours).

5.2.2. Measurement of Inflammatory Mediators

- **Nitric Oxide (NO) Production:** Measure the accumulation of nitrite in the culture supernatant using the Griess reagent. A decrease in nitrite levels in treated cells compared to LPS-stimulated control cells would indicate an anti-inflammatory effect.
- **Pro-inflammatory Cytokine Levels:** Quantify the levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-6 (IL-6), in the culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
- **Protein Expression:** Analyze the expression levels of key inflammatory proteins, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and phosphorylated forms of I κ B α and the p65 subunit of NF- κ B, by Western blot analysis of cell lysates.

Conclusion

5-Amino-1,3-diphenyl-1H-pyrazole (CAS 5356-71-8) is a compound with potential for further investigation in the field of drug discovery, particularly for its anti-inflammatory properties. This technical guide has provided a consolidated resource of its known chemical and safety data, along with detailed, plausible experimental protocols for its synthesis, characterization, and biological evaluation. The proposed mechanism of action involving the inhibition of the NF- κ B signaling pathway provides a rational basis for future research into the therapeutic potential of this and related pyrazole derivatives. Researchers are encouraged to utilize the information and workflows presented here as a foundation for their own investigations into this promising class of compounds.

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References

- 1. 5-Amino-1,3-diphenyl-1H-pyrazole 97 5356-71-8 [sigmaaldrich.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
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